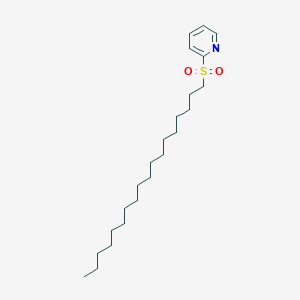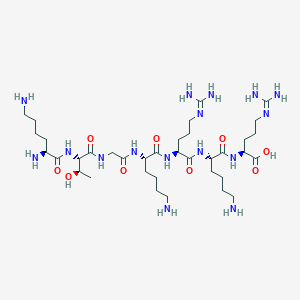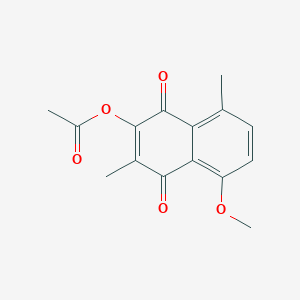![molecular formula C17H24IN B14272878 1-[1-(3-Iodophenyl)cyclohexyl]piperidine CAS No. 131035-71-7](/img/structure/B14272878.png)
1-[1-(3-Iodophenyl)cyclohexyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(3-Iodophenyl)cyclohexyl]piperidine is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of an iodophenyl group attached to a cyclohexyl ring, which is further connected to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3-Iodophenyl)cyclohexyl]piperidine typically involves the reaction of 3-iodophenylcyclohexanone with piperidine under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the quality of the final compound.
Chemical Reactions Analysis
Types of Reactions
1-[1-(3-Iodophenyl)cyclohexyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-[1-(3-Iodophenyl)cyclohexyl]piperidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to receptor binding and molecular interactions.
Medicine: Research into its potential therapeutic effects and interactions with biological targets.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[1-(3-Iodophenyl)cyclohexyl]piperidine involves its interaction with specific molecular targets. It is known to bind to receptors in the central nervous system, particularly the N-methyl-D-aspartate (NMDA) receptor. This binding can modulate neurotransmitter release and affect various neural pathways. The compound’s effects are mediated through its antagonistic action on the NMDA receptor, which plays a role in synaptic plasticity and memory function .
Comparison with Similar Compounds
Similar Compounds
Phencyclidine (PCP): A well-known dissociative anesthetic with a similar structure.
Tenocyclidine (TCP): Another dissociative anesthetic with a cyclohexylpiperidine core.
3-Methoxyphencyclidine (3-MeO-PCP): A derivative of phencyclidine with a methoxy group.
Uniqueness
1-[1-(3-Iodophenyl)cyclohexyl]piperidine is unique due to the presence of the iodophenyl group, which can influence its binding affinity and pharmacological properties. This structural feature distinguishes it from other similar compounds and may contribute to its specific effects and applications .
Properties
CAS No. |
131035-71-7 |
|---|---|
Molecular Formula |
C17H24IN |
Molecular Weight |
369.28 g/mol |
IUPAC Name |
1-[1-(3-iodophenyl)cyclohexyl]piperidine |
InChI |
InChI=1S/C17H24IN/c18-16-9-7-8-15(14-16)17(10-3-1-4-11-17)19-12-5-2-6-13-19/h7-9,14H,1-6,10-13H2 |
InChI Key |
OCADQXBMXBOPGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=CC(=CC=C2)I)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Guanidine, N-[(6-chloro-3-pyridinyl)methyl]-N''-cyano-N,N',N'-trimethyl-](/img/structure/B14272800.png)
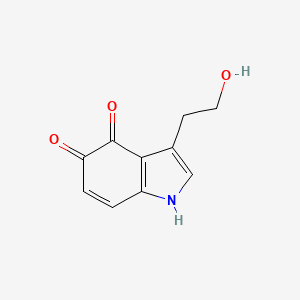
![5-{4-[Bis(4-methylphenyl)amino]phenyl}pentan-1-OL](/img/structure/B14272818.png)
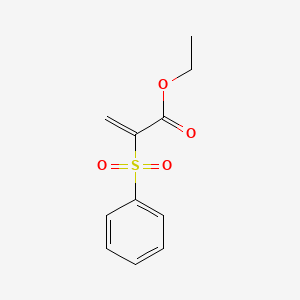
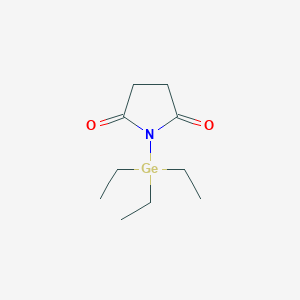

![2-{4-[2-(4-Nitrophenyl)ethenyl]phenoxy}ethyl prop-2-enoate](/img/structure/B14272861.png)
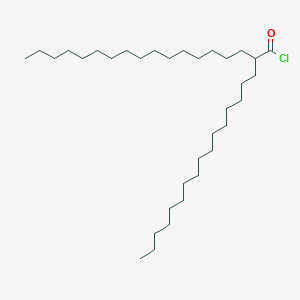
![2,2'-[2-Methyl-2-(prop-2-en-1-yl)-1H-indene-1,3(2H)-diylidene]dipropanedinitrile](/img/structure/B14272870.png)
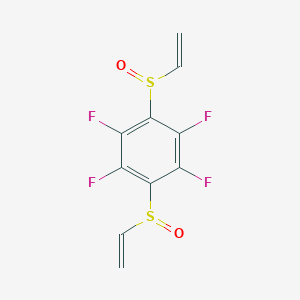
![4'-(5-Methyl-1,3-benzothiazol-2-yl)[1,1'-biphenyl]-4-amine](/img/structure/B14272880.png)
